Cas no 139121-41-8 (5-Methyl-1H-indol-6-amine)

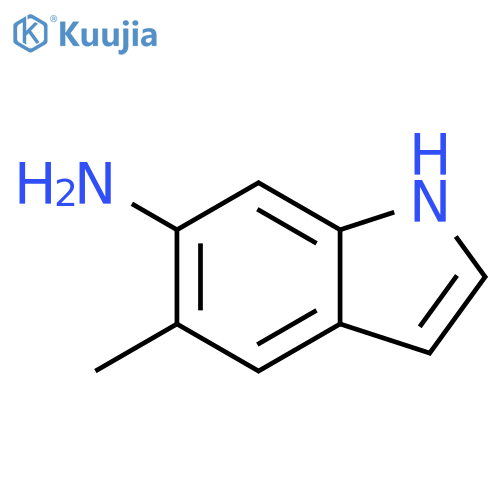

5-Methyl-1H-indol-6-amine structure

商品名:5-Methyl-1H-indol-6-amine

CAS番号:139121-41-8

MF:C9H10N2

メガワット:146.189101696014

MDL:MFCD09026998

CID:1088568

PubChem ID:21218302

5-Methyl-1H-indol-6-amine 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-1H-indol-6-amine

- 1H-Indol-6-amine,5-methyl-(9CI)

- 6-Amino-5-methylindole

- MFCD09026998

- AS-49537

- EN300-129205

- 1H-Indol-6-amine, 5-methyl-

- DTXSID701312514

- AKOS006339746

- 139121-41-8

- I11401

- DA-37156

- 5-methyl-6-aminoindole

- SCHEMBL916811

- CS-0131081

- AMY9817

-

- MDL: MFCD09026998

- インチ: InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3

- InChIKey: UDRZZTWNPXZLNS-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C1N)NC=C2

計算された属性

- せいみつぶんしりょう: 146.08400

- どういたいしつりょう: 146.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 41.81000

- LogP: 2.63970

5-Methyl-1H-indol-6-amine セキュリティ情報

5-Methyl-1H-indol-6-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methyl-1H-indol-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-129205-0.05g |

5-methyl-1H-indol-6-amine |

139121-41-8 | 95% | 0.05g |

$135.0 | 2023-02-15 | |

| Chemenu | CM147464-1g |

5-methyl-1H-indol-6-amine |

139121-41-8 | 95% | 1g |

$426 | 2021-08-05 | |

| 1PlusChem | 1P001ASD-250mg |

1H-Indol-6-amine, 5-methyl- |

139121-41-8 | 97% | 250mg |

$51.00 | 2024-06-21 | |

| Enamine | EN300-129205-50mg |

5-methyl-1H-indol-6-amine |

139121-41-8 | 95.0% | 50mg |

$135.0 | 2023-09-30 | |

| Aaron | AR001B0P-250mg |

1H-Indol-6-amine, 5-methyl- |

139121-41-8 | 95% | 250mg |

$108.00 | 2025-01-21 | |

| abcr | AB490603-250mg |

5-Methyl-1H-indol-6-amine; . |

139121-41-8 | 250mg |

€479.50 | 2024-04-19 | ||

| Enamine | EN300-129205-100mg |

5-methyl-1H-indol-6-amine |

139121-41-8 | 95.0% | 100mg |

$201.0 | 2023-09-30 | |

| Aaron | AR001B0P-100mg |

1H-Indol-6-amine, 5-methyl- |

139121-41-8 | 95% | 100mg |

$302.00 | 2025-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3947-10g |

5-methyl-1H-indol-6-amine |

139121-41-8 | 95% | 10g |

¥14397.0 | 2024-04-24 | |

| Aaron | AR001B0P-2.5g |

1H-Indol-6-amine, 5-methyl- |

139121-41-8 | 95% | 2.5g |

$391.00 | 2025-01-21 |

5-Methyl-1H-indol-6-amine 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

139121-41-8 (5-Methyl-1H-indol-6-amine) 関連製品

- 208510-99-0(1H-Indol-6-amine,7-methyl-)

- 50358-35-5(6-Methylquinolin-5-amine)

- 196205-06-8(4-Methyl-1H-indol-5-amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 42464-96-0(NNMTi)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 307-59-5(perfluorododecane)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:139121-41-8)1H-Indol-6-amine,5-methyl-(9CI)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:139121-41-8)5-Methyl-1H-indol-6-amine

清らかである:99%

はかる:1g

価格 ($):198.0